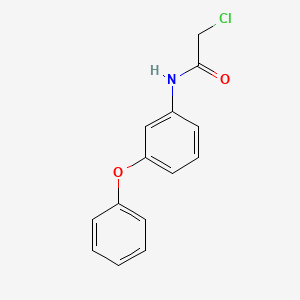

2-chloro-N-(3-phenoxyphenyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(3-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-10-14(17)16-11-5-4-8-13(9-11)18-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHUVPFSHILVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368485 | |

| Record name | 2-chloro-N-(3-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92290-71-6 | |

| Record name | 2-chloro-N-(3-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Systematic Transformations of 2 Chloro N 3 Phenoxyphenyl Acetamide

Derivatization Approaches via the Acetamide (B32628) Moiety

The 2-chloro-N-(3-phenoxyphenyl)acetamide molecule possesses two primary sites for further chemical modification: the reactive α-chloro group on the acetyl moiety and the nitrogen atom of the amide linkage.

The chlorine atom on the carbon adjacent to the carbonyl group is highly susceptible to nucleophilic substitution (SN2) reactions. researchgate.net This is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. ksu.edu.saorganic-chemistry.org This reactivity allows for the easy introduction of a wide range of functional groups by displacing the chloride ion.

A variety of nucleophiles can be employed, leading to a diverse set of derivatives. researchgate.net

O-Nucleophiles: Alkoxides and phenoxides can be used to form ether linkages.

N-Nucleophiles: Primary and secondary amines, as well as heterocyclic compounds like imidazoles and triazoles, can be used to synthesize new amine derivatives. researchgate.net

S-Nucleophiles: Thiolates are effective nucleophiles for creating thioether linkages. researchgate.net

These reactions are typically carried out in a polar aprotic solvent, such as DMF or acetone, in the presence of a base (e.g., potassium carbonate) to neutralize any acid formed and to deprotonate the nucleophile if necessary. researchgate.net

Table 3: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium Phenoxide | Aryl Ether |

| Nitrogen | Piperidine | Tertiary Amine |

| Sulfur | Sodium Thiophenolate | Thioether |

| Heterocycle | Imidazole | N-substituted Imidazole |

This interactive table provides examples of nucleophiles for derivatization.

Direct modification of the amide nitrogen is generally more challenging than substitution at the chloromethyl group. Amides are significantly less basic and nucleophilic than amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. researchgate.net However, under specific conditions, N-alkylation and N-acylation can be achieved.

For N-alkylation , the amide must typically be deprotonated first to form its conjugate base, a more potent nucleophile. This requires the use of strong bases such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. researchgate.net Alternatively, phase-transfer catalysis (PTC) under microwave irradiation has been shown to facilitate the N-alkylation of amides using alkyl halides in the presence of a base mixture like potassium hydroxide (B78521) and potassium carbonate. mdpi.com

N-acylation of the amide nitrogen is an even less common transformation. Standard acylation methods used for amines are generally ineffective for amides. More specialized and highly reactive acylating agents or catalytic methods would be required to overcome the low nucleophilicity of the amide nitrogen. bath.ac.uk These reactions are less synthetically straightforward compared to the other transformations discussed.

Modifications on the Phenoxyphenyl Substituent

The phenoxyphenyl group offers multiple sites for modification, enabling the synthesis of a diverse library of derivatives with potentially altered biological activities or material properties. These modifications can be introduced either by using pre-functionalized starting materials or by direct functionalization of the this compound core structure.

The two aromatic rings of the phenoxyphenyl moiety are susceptible to electrophilic aromatic substitution, a cornerstone of arene functionalization. makingmolecules.comdalalinstitute.commasterorganicchemistry.com The specific position of substitution is dictated by the directing effects of the existing substituents—the ether oxygen and the acetamido group.

Electrophilic Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. The electron-donating nature of the ether oxygen directs substitution to the ortho and para positions of both phenyl rings. libretexts.org

Nitration: The introduction of a nitro group, a versatile functional group that can be further reduced to an amine, is typically accomplished using a mixture of nitric acid and sulfuric acid. mnstate.edu The nitro group is a meta-director, and its placement will be influenced by the existing activating groups.

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce carbon-based substituents. Friedel-Crafts acylation, in particular, is a reliable method for introducing keto functionalities, which can serve as handles for further derivatization. makingmolecules.commnstate.edu

Ortho-Functionalization: Directed ortho-metalation strategies can be employed for the regioselective functionalization of the aniline-derived ring, taking advantage of the directing ability of the amide group. researchgate.net Similarly, specific methodologies for the ortho-trifluoromethoxylation of aniline (B41778) derivatives have been developed, which could be adapted for the target molecule. nih.gov

These functionalization strategies allow for the systematic exploration of the chemical space around the phenoxyphenyl core, as summarized in the table below.

| Reaction | Reagents | Potential Functional Groups Introduced | Directing Influence |

| Halogenation | Br₂, FeBr₃ | -Br, -Cl | Ortho, Para to ether and amide |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Ortho, Para to ether and amide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R | Meta to the acyl group |

| Ortho-Trifluoromethoxylation | Togni reagent II | -OCF₃ | Ortho to directing group |

The diaryl ether bond is a key structural feature of this compound, and its manipulation can lead to significant structural diversification.

Ether Cleavage: The C-O bond of diaryl ethers can be cleaved under various conditions. Acid-catalyzed cleavage, often with strong acids like HBr or HI, proceeds via protonation of the ether oxygen followed by nucleophilic attack. libretexts.orgwikipedia.org However, cleavage of diaryl ethers is generally more challenging than that of alkyl ethers. Reductive cleavage methods, employing reagents like triethylsilane in the presence of a base, offer a transition-metal-free approach to break the C-O bond. researchgate.net Mechanistic studies on acid-catalyzed cleavage of aryl-ether linkages provide insights into the pathways of lignin (B12514952) depolymerization, which can be relevant to the controlled degradation of the phenoxyphenyl moiety. acs.org

Ether Synthesis and Exchange: The synthesis of the diaryl ether linkage itself is a critical step. Classical methods like the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide, are widely used. wikipedia.orgorganic-chemistry.org More modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These synthetic strategies can be employed to rebuild the ether linkage with modified aromatic partners, effectively leading to a manipulation of the phenoxyphenyl substituent. For instance, a cleaved intermediate could be re-coupled with a different functionalized phenol or aryl halide. nih.govrsc.org Olefin metathesis, while more commonly applied to C=C bonds, has been explored in the context of vinyl ethers and could conceptually be applied in more complex transformations. nih.govresearchgate.netlibretexts.orgharvard.edu

| Transformation | Typical Reagents/Conditions | Outcome |

| Acid-Catalyzed Cleavage | HBr, HI | Cleavage to phenol and aryl halide |

| Reductive Cleavage | Et₃SiH, Base | Cleavage to arene and phenol |

| Ullmann Condensation | Cu catalyst, Base | Formation of diaryl ether |

| Buchwald-Hartwig Coupling | Pd catalyst, Ligand, Base | Formation of diaryl ether |

Stereoselective Synthesis and Enantiomeric Resolution Approaches

While this compound is achiral, the introduction of a chiral center, for instance at the α-carbon of the acetamide group, would lead to enantiomers with potentially different biological activities.

Asymmetric Synthesis: The direct asymmetric synthesis of α-chloroamides can be achieved through various methods. One innovative approach involves the photoenzymatic hydroalkylation of olefins with α,α-dichloroamides, which can generate α-chloroamides with high enantioselectivity. nih.gov Other strategies for the asymmetric α-alkylation of carbonyl compounds, which could be adapted for the synthesis of chiral precursors, have also been explored. ucc.iersc.org

Enantiomeric Resolution: For a racemic mixture of a chiral derivative of this compound, separation of the enantiomers is crucial.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties. wikipedia.orgtcichemicals.com For acidic derivatives, chiral bases like brucine (B1667951) or cinchonidine (B190817) can be used. For basic derivatives, chiral acids like tartaric acid or mandelic acid are employed. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govresearchgate.net Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. mdpi.com

| Approach | Methodology | Description |

| Asymmetric Synthesis | Photoenzymatic Hydroalkylation | Enzyme-catalyzed reaction of an alkene with a dichloroamide to form a chiral α-chloroamide. nih.gov |

| Enantiomeric Resolution | Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org |

| Enantiomeric Resolution | Chiral HPLC | Chromatographic separation on a chiral stationary phase. nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. irjmets.com This technique has been successfully applied to the synthesis of acetamide derivatives and in Ullmann-type reactions for the formation of diaryl ethers. rsc.orgjchps.comrasayanjournal.co.in

Green Solvents and Catalysts: The use of environmentally benign solvents is a key aspect of green chemistry. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile organic compounds in various synthetic transformations, including those relevant to the synthesis of the target molecule. mdpi.com The development of reusable heterogeneous catalysts, such as nano-catalysts for C-O cross-coupling reactions, can also contribute to a more sustainable synthetic process. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Multi-component reactions, where three or more reactants combine in a single step, are excellent examples of atom-economical processes. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Alternative Energy Sources | Microwave Irradiation | Faster reactions, higher yields, reduced side products. irjmets.com |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or deep eutectic solvents. mdpi.com | Reduced use of volatile and toxic organic solvents. |

| Catalysis | Use of reusable heterogeneous nano-catalysts. nih.gov | Catalyst recovery and reuse, reduced waste. |

| Atom Economy | Designing multi-component reactions. researchgate.net | Maximized incorporation of starting materials into the product. |

Advanced Structural Elucidation and Molecular Architecture of 2 Chloro N 3 Phenoxyphenyl Acetamide and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure.

For 2-chloro-N-(3-phenoxyphenyl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the amide proton (N-H), the methylene (B1212753) protons of the chloroacetyl group (CH₂), and the aromatic protons of the two phenyl rings. The amide proton typically appears as a broad singlet at a downfield chemical shift. The CH₂ protons adjacent to the chlorine atom and the carbonyl group would present as a sharp singlet. The protons on the two interconnected phenyl rings would produce a complex series of multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to the carbonyl carbon, the methylene carbon, and the twelve aromatic carbons. The presence of the electron-withdrawing phenoxy group influences the chemical shifts of the carbons on the attached phenyl ring. Data from related compounds, such as 2-chloro-N-(3-fluorophenyl)acetamide, show characteristic shifts for the chloroacetamide moiety, with the carbonyl carbon appearing around 165.41 ppm and the methylene carbon at approximately 43.92 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Amide | ¹H | 9.5 - 10.5 | Singlet (s) |

| Aromatic | ¹H | 6.9 - 7.8 | Multiplet (m) |

| Methylene (CH₂) | ¹H | 4.2 - 4.4 | Singlet (s) |

| Carbonyl (C=O) | ¹³C | 164 - 166 | - |

| Aromatic (C-O) | ¹³C | 157 - 159 | - |

| Aromatic (C-N) | ¹³C | 139 - 141 | - |

| Aromatic (C-H, C-C) | ¹³C | 110 - 135 | - |

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule's functional groups. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, creating a unique "fingerprint" for the compound.

The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A strong, sharp peak corresponding to the amide carbonyl (C=O) stretching vibration is anticipated in the region of 1670-1690 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct band between 3200 and 3400 cm⁻¹. The C-N stretching vibration typically occurs in the 1350-1050 cm⁻¹ range. nih.gov Furthermore, the presence of the ether linkage (Ar-O-Ar) would be confirmed by C-O stretching bands, while the C-Cl stretch from the chloroacetyl group is expected in the lower frequency region of 850-550 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Amide C=O | Stretch | 1670 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-N | Stretch | 1050 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing parts of the molecular structure.

For this compound (C₁₄H₁₂ClNO₂), the molecular weight is 261.70 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 261. A characteristic isotopic pattern for the molecular ion would also be observed due to the presence of the chlorine atom, with a second peak (M+2) at m/z 263 having approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the cleavage of the amide bond or the loss of the chloroacetyl group.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides an unambiguous determination of the atomic arrangement in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions that dictate the crystal packing.

Determination of Crystal Packing and Unit Cell Parameters

Although the specific crystal structure for this compound is not publicly documented, analysis of closely related derivatives like 2-chloro-N-(3-fluorophenyl)acetamide and 2-chloro-N-phenylacetamide provides significant insight into the likely packing motifs. nih.govresearchgate.net These structures are often characterized by monoclinic or orthorhombic crystal systems. nih.govresearchgate.net The unit cell parameters define the dimensions of the repeating unit that builds the crystal lattice.

Conformational Analysis within the Crystalline Lattice

The three-dimensional arrangement of molecules within a crystal lattice provides fundamental insights into the forces governing molecular assembly and the preferred conformations of flexible molecules. For derivatives of 2-chloro-N-phenylacetamide, single-crystal X-ray diffraction has been the primary tool for elucidating these structures. The conformation is largely defined by the relative orientations of the phenyl ring, the amide linkage, and the chloroacetamide side chain.

A key conformational feature is the relationship between the N-H and C=O bonds of the amide group, which are typically found to be anti to each other. researchgate.net However, the orientation of the C-Cl bond relative to the C=O bond in the side chain can vary. For instance, in 2-chloro-N-phenylacetamide, these bonds adopt a syn conformation. researchgate.net The conformation of the N-H bond with respect to substituents on the phenyl ring is also a critical parameter. In 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond is syn to the ortho-methyl group. researchgate.net In contrast, the N-H bond is anti to the meta-chloro substituent in both independent molecules found in the asymmetric unit of 2-chloro-N-(3-chlorophenyl)acetamide.

Intermolecular hydrogen bonds are pivotal in defining the supramolecular architecture. In the crystal structures of many 2-chloro-N-phenylacetamide derivatives, molecules are linked by N-H···O hydrogen bonds, often forming infinite chains. researchgate.netresearchgate.net These interactions create robust synthons that guide the crystal packing. The planarity of the amide group and its dihedral angle with respect to the phenyl ring are also significant. In 2-chloro-N-phenylacetamide, this dihedral angle is 16.0 (8)°. researchgate.net

The specific substitution pattern on the phenyl ring influences the crystal system, space group, and unit cell parameters, indicating that even minor chemical modifications can lead to distinct crystal packing arrangements. nih.gov

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) |

|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | C₈H₈ClNO | Monoclinic | Cc | a = 5.0623, b = 18.361, c = 9.115 β = 102.13 |

| 2-chloro-N-(2,4-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | Triclinic | P1 | a = 4.7235, b = 10.407, c = 11.451 α = 67.07, β = 86.84, γ = 78.95 |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | C₉H₁₀ClNOS | Monoclinic | P2₁/c | a = 11.1928, b = 5.0069, c = 18.259 β = 101.40 |

Electron Microscopy and Surface Morphology Investigations

Direct investigation of the surface morphology of 2-chloro-N-phenylacetamide derivatives using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) is not extensively documented in the current scientific literature. These methods are typically employed to study the micro- or nanoscale topography, crystal habit, and surface defects of bulk materials.

However, insights into the molecular surface and intermolecular interactions can be gleaned from computational methods based on crystallographic data. One such powerful tool is Hirshfeld surface analysis, which has been applied to several 2-chloro-N-phenylacetamide derivatives. nih.gov This method allows for the visualization and quantification of intermolecular contacts within the crystal.

The Hirshfeld surface is a mapped representation of the electron distribution, which delineates the space occupied by a molecule in a crystal. By analyzing the distances from the surface to the nearest atoms inside and outside, a two-dimensional "fingerprint plot" is generated. This plot provides a quantitative summary of the different types of intermolecular contacts.

For example, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing come from H···H, H···Cl/Cl···H, H···C/C···H, H···O/O···H, and H···S/S···H contacts. nih.gov The analysis quantifies the percentage of the Hirshfeld surface area corresponding to each type of interaction, as detailed in the table below. Such analyses confirm the importance of hydrogen bonding (H···O) and highlight the role of other weaker interactions, like those involving chlorine and van der Waals forces (H···H, H···C), in stabilizing the crystal structure.

| Interaction Type | Contribution to Hirshfeld Surface (%) in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide |

|---|---|

| H···H | 35.5 |

| H···Cl / Cl···H | 19.2 |

| H···C / C···H | 11.8 |

| H···O / O···H | 11.6 |

| H···S / S···H | 9.7 |

Computational Chemistry and Molecular Modeling Investigations for 2 Chloro N 3 Phenoxyphenyl Acetamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For related compounds like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (B32628), DFT methods using the B3LYP approximation with a 6-311G(d,p) basis set have been successfully employed to determine molecular parameters, thermodynamic properties, and vibrational frequencies researchgate.netresearchgate.net. Similar approaches would be used for 2-chloro-N-(3-phenoxyphenyl)acetamide to predict its behavior and characteristics.

Theoretical calculations are crucial for determining the optimized molecular geometry, including bond lengths and angles. For instance, in studies of various substituted 2-chloro-N-phenylacetamides, the conformation of the N-H and C=O bonds is typically found to be anti to each other researchgate.netresearchgate.net. X-ray crystallography data for compounds like 2-chloro-N-(3-chlorophenyl)acetamide and 2-chloro-N-(3-fluorophenyl)acetamide provide experimental validation for these calculated geometries. nih.govnih.govnih.gov.

Vibrational frequencies calculated via DFT can be correlated with experimental data from FTIR and Raman spectroscopy. For example, in the analysis of 2-chloro-N-(3-fluorophenyl)acetamide, characteristic vibrational wavenumbers for key functional groups have been assigned nih.gov. A similar analysis for this compound would allow for the identification of its unique spectral fingerprint.

Table 1: Illustrative Vibrational Frequency Assignments for a Related Compound (2-chloro-N-(3-fluorophenyl)acetamide)

| Functional Group | Experimental Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3510–3120 |

| C=O Stretch | 1674.9 |

| C-N Stretch | 1348–1060 |

| C-Cl Stretch | 850–550 |

Data derived from spectroscopic analysis of 2-chloro-N-(3-fluorophenyl)acetamide. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. MEP plots for related dichlorophenyl acetamides show that regions near the polar oxygen atom of the amide group are influenced by the molecular structure and charge density, indicating sites susceptible to electrophilic attack researchgate.net. A similar map for this compound would highlight the electronegative regions around the oxygen, nitrogen, and chlorine atoms, as well as the electropositive areas, offering insights into potential intermolecular interactions.

NBO analysis provides a detailed understanding of charge transfer and intramolecular bonding interactions. Studies on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide utilize NBO analysis to investigate the stabilization energies associated with electron delocalization between occupied and unoccupied orbitals researchgate.net. This type of analysis for this compound would quantify the strength of hyperconjugative interactions and reveal the nature of the bonding within the molecule, contributing to a deeper understanding of its electronic stability.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. Conformational analysis involves mapping the potential energy surface to identify stable conformers. For various 2-chloro-N-arylacetamides, the orientation of the acetamide group relative to the phenyl ring is a key structural feature. For example, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the acetamide group is twisted out of the plane of the hydroxybenzene ring nih.govresearchgate.net. Similarly, the C=O bond is often found in an anti conformation relative to the N-H bond nih.govnih.gov. A thorough conformational analysis of this compound would be essential to identify its lowest energy shapes, which are critical for understanding its dynamic behavior and interaction with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound were not found, this technique is widely used to study the dynamic behavior of molecules over time. MD simulations could model how the molecule behaves in different environments, such as in solution, and how its various conformations interconvert. This would provide insights into its flexibility, solvent interactions, and the stability of different conformational states, which are crucial for predicting its pharmacokinetic and pharmacodynamic properties.

Ligand-Based and Structure-Based Computational Design Methodologies

Computational design methodologies are pivotal in modern drug discovery. Although no specific design studies targeting this compound were identified, related phenylacetamide derivatives have been investigated as potential therapeutic agents. For instance, a study on phenylacetamides as antidepressant agents utilized computational methods to modify a hit compound and design a series of new derivatives nih.gov. These approaches, which include pharmacophore modeling and molecular docking, could be applied to this compound to explore its potential as a ligand for various biological targets and to guide the design of new, more potent analogues.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(3-chlorophenyl)acetamide |

| 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide |

| 2-chloro-N-(3-fluorophenyl)acetamide |

| 2-chloro-N-(4-hydroxyphenyl)acetamide |

Theoretical Insights into Reaction MechanismsTheoretical investigations into the reaction mechanisms, such as the N-acylation of 3-phenoxyaniline with chloroacetyl chloride to form the target compound, have not been specifically detailed in the literature. Such studies would typically involve quantum chemical calculations to determine transition states and reaction energy profiles.

Due to this lack of specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. To produce such an article would necessitate original research in this area.

Mechanistic Investigations of Biological Action

Target Identification and Validation Strategies

Specific biological targets for 2-chloro-N-(3-phenoxyphenyl)acetamide have not been definitively identified in the reviewed literature. However, the chemical structure, particularly the chloroacetamide moiety, suggests a likely mechanism of action involving the covalent modification of biological macromolecules. This reactivity is a common feature of chloroacetamide herbicides, which are known to inhibit enzymes involved in the biosynthesis of very-long-chain fatty acids. researchgate.netnih.gov

General strategies for identifying the protein targets of such electrophilic compounds include:

Affinity-Based Methods: Utilizing a modified version of the compound to isolate and identify binding partners from cell lysates.

Proteomic Approaches: Comparing the protein expression or modification profiles of cells treated with the compound to untreated cells.

For related N-aryl acetamide (B32628) compounds, various biological activities have been reported, implying a range of potential targets. For instance, some N-aryl acetamides have shown potential as multi-target inhibitors of metallo-β-lactamases and virulence factors in bacteria. nih.gov Another study on an aryl N-acetamide compound identified its antimalarial activity through the agonism of a rhomboid protease and a cation channel. biorxiv.org

Molecular Mechanism of Action Elucidation (e.g., Covalent Modification of Biological Nucleophiles)

The primary proposed molecular mechanism of action for chloroacetamides is the covalent modification of biological nucleophiles, particularly the thiol group of cysteine residues in proteins. nih.govnih.gov This is due to the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack.

The reaction is a bimolecular nucleophilic substitution (SN2) where the sulfur atom of a cysteine residue attacks the α-carbon of the acetamide, displacing the chloride ion and forming a stable covalent bond. This irreversible modification of a critical amino acid within an enzyme's active site can lead to its inactivation. nih.gov

Studies on chloroacetamide herbicides have provided direct evidence for this mechanism. Mass spectrometric analysis of plant type III polyketide synthases, such as chalcone (B49325) synthase and stilbene (B7821643) synthase, treated with the chloroacetamide herbicide metazachlor (B166288), revealed covalent binding to the active site cysteine. nih.gov This confirms that the active site cysteine in condensing enzymes is a primary target for this class of compounds. nih.gov

The reactivity and toxicity of monohalogenated acetamides have been shown to correlate with the nature of the halogen, with iodoacetamide (B48618) and bromoacetamide being more reactive and toxic than chloroacetamide. nih.gov This is attributed to the better leaving group ability of iodide and bromide compared to chloride.

Enzyme Kinetic Analysis (e.g., Time-Dependent Inactivation)

Specific enzyme kinetic analyses for this compound are not available in the reviewed literature. However, for related chloroacetamide inhibitors, time-dependent inactivation of their target enzymes is a characteristic feature of their covalent mechanism of action.

For example, the inhibition of very-long-chain fatty acid synthase by chloroacetamides requires a pre-incubation period for complete irreversible inhibition. researchgate.net This time-dependency is consistent with a mechanism where the initial non-covalent binding is followed by a slower, irreversible covalent modification step.

Kinetic studies with chalcone synthase and the chloroacetamide metazachlor demonstrated irreversible inactivation, with 50% inhibition occurring after a 10-minute pre-incubation with a low molar ratio of inhibitor to enzyme. nih.gov

A hypothetical kinetic study for this compound would likely involve pre-incubating the target enzyme with the inhibitor for varying time intervals before measuring the residual enzyme activity. The results would be expected to show a progressive decrease in enzyme activity over time, characteristic of covalent inhibitors.

Cellular Pathway Modulation Studies

Direct studies on the modulation of cellular pathways by this compound are not documented. However, based on the known effects of haloacetamides, it can be postulated that this compound may induce cellular stress pathways.

Monohalogenated acetamides are known to be cytotoxic and genotoxic. nih.gov They can induce oxidative and electrophilic stress responses in cells. nih.gov This is likely due to the depletion of intracellular glutathione (B108866), a key antioxidant, through covalent modification. The depletion of glutathione can disrupt the cellular redox balance and lead to the activation of stress-response pathways.

Furthermore, haloacetamides have been shown to cause DNA damage, as evidenced by the accumulation of Rad51, a protein involved in DNA repair. nih.govresearchgate.net Therefore, it is plausible that this compound could modulate pathways related to oxidative stress, DNA damage response, and cell cycle control.

Ligand-Receptor Interaction Dynamics at the Molecular Level

Detailed molecular-level ligand-receptor interaction dynamics for this compound have not been reported. Such studies would typically involve techniques like X-ray crystallography of the compound bound to its target protein or computational molecular docking simulations.

For other N-aryl acetamide derivatives, molecular docking studies have been employed to understand their binding modes. For instance, the docking of thiazolyl-N-substituted acetamide derivatives with the COX-II enzyme revealed strong interactions between the functional groups of the ligands and the amino acid residues in the active site. archivepp.com Similarly, molecular docking has been used to identify stabilizing interactions of chloroquinoline-acetamide hybrids within the active site of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. researchgate.net

A molecular modeling study of this compound would likely show initial non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between the phenoxyphenyl and acetamide moieties and the protein's binding pocket. This would be followed by the covalent bond formation between the chloroacetyl group and a nucleophilic residue, such as cysteine, in the active site.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of the Acetamide (B32628) Moiety and its Impact on Activity

The N-acetamide group is a critical pharmacophoric element in this class of compounds. Research has demonstrated that both the chloro substituent and the nature of the alkyl chain are pivotal for biological activity. The chlorine atom, in particular, is often considered a key interacting group.

Systematic modifications have explored replacing the chlorine atom with other halogens (F, Br, I) or with non-halogen groups like methyl (CH₃) or cyano (CN). Studies have shown that the nature of this substituent significantly influences the compound's potency. For instance, in a series of N-aryl-2-haloacetamides designed as potential insecticides, the chloro and bromo derivatives consistently exhibited higher activity compared to fluoro or iodo analogs. This suggests that a specific combination of electronegativity and atomic size is optimal for interaction with the biological target.

Furthermore, altering the length and nature of the chain connecting to the amide nitrogen has been investigated. Replacing the acetyl group with longer acyl chains (e.g., propanoyl, butanoyl) or introducing branching has generally been found to decrease activity, highlighting the importance of the specific spatial arrangement and electronic properties of the 2-chloroacetamide (B119443) fragment.

Table 1: Impact of Acetamide Moiety (R) Modification on Biological Activity

| Compound Structure | Modification (R) | Relative Activity |

| -CH₂Cl | High | |

| -CH₂F | Moderate | |

| -CH₂Br | High | |

| -CH₃ | Low | |

| -CN | Low | |

| -CH₂CH₂Cl | Moderate-Low |

Note: Relative activity is a generalized representation based on trends reported in medicinal chemistry literature.

Influence of Phenoxyphenyl Ring Substituents on Biological Profiles

The phenoxyphenyl scaffold serves as the backbone of the molecule, and its substitution pattern is a key determinant of the biological profile. The electronic and steric properties of substituents on either of the phenyl rings can modulate the molecule's interaction with its target, as well as affect its physicochemical properties like lipophilicity and metabolic stability.

Research into analogs has shown that introducing small, electron-withdrawing groups, such as fluorine or chlorine, at specific positions on the terminal phenyl ring can enhance activity. Conversely, the introduction of bulky substituents or electron-donating groups often leads to a decrease in potency. The position of these substituents is also critical, with certain substitution patterns being more favorable than others, suggesting a well-defined binding pocket at the target site. For example, substitution at the 4'-position (para position of the terminal ring) is often found to be more beneficial than substitution at the 2'- or 3'-positions.

Importance of the Ether Linkage and Conformation for Biological Efficacy

Studies replacing the ether oxygen with other groups, such as a methylene (B1212753) bridge (-CH₂-), a sulfide (B99878) (-S-), or a sulfoxide (B87167) (-SO-), have generally resulted in a significant loss of biological activity. This underscores the importance of the specific electronic properties and bond angles associated with the ether linkage. The oxygen atom's ability to act as a hydrogen bond acceptor and its influence on the electronic distribution across the ring system are considered vital for maintaining the active conformation. Computational modeling studies have further supported the hypothesis that a specific "bent" conformation, facilitated by the ether bridge, is required for optimal biological efficacy.

Positional Isomerism Effects on Biological Activity (e.g., meta vs. para phenoxy)

The position of the phenoxy group on the N-phenyl ring has a profound impact on biological activity. The parent compound, 2-chloro-N-(3 -phenoxyphenyl)acetamide, features a meta substitution pattern. Comparative studies with its positional isomers, 2-chloro-N-(2 -phenoxyphenyl)acetamide (ortho) and 2-chloro-N-(4 -phenoxyphenyl)acetamide (para), have consistently shown that the meta isomer possesses the most potent activity in many biological assays.

Table 2: Effect of Phenoxy Positional Isomerism on Activity

| Compound Name | Isomer Position | Relative Potency |

| 2-chloro-N-(2-phenoxyphenyl)acetamide | ortho | Low / Inactive |

| 2-chloro-N-(3-phenoxyphenyl)acetamide | meta | High |

| 2-chloro-N-(4-phenoxyphenyl)acetamide | para | Moderate |

Design of Novel Analogs based on Established SAR Trends

The collective SAR data provides a roadmap for the rational design of novel analogs with potentially superior properties. By integrating the key findings, medicinal chemists can focus on modifications most likely to enhance activity. For example, a common strategy involves retaining the core meta-phenoxyphenyl and 2-chloroacetamide fragments, which are known to be crucial, while exploring a variety of substituents on the terminal phenyl ring.

Based on the trend that small, electron-withdrawing groups are favorable, new designs often incorporate substituents like trifluoromethyl (-CF₃), nitro (-NO₂), or additional halogen atoms at positions identified as beneficial (e.g., the 4'-position). This approach aims to fine-tune the electronic and steric profile of the molecule to maximize its interaction with the target, thereby improving potency and potentially modulating selectivity.

Multi-Objective Optimization in Compound Design

Modern drug design extends beyond simply maximizing potency. Multi-Objective Optimization (MPO) is a computational and strategic approach used to simultaneously improve several parameters, such as biological activity, metabolic stability, solubility, and permeability, while minimizing potential liabilities like toxicity.

In the context of designing analogs of this compound, MPO strategies would involve creating a virtual library of candidate molecules based on the established SAR. These virtual compounds are then evaluated in silico for a range of properties. For instance, a design goal might be to increase potency (guided by SAR) while also increasing predicted aqueous solubility and reducing predicted metabolic breakdown by cytochrome P450 enzymes. Algorithms can then identify candidate structures that represent the best compromise across these often-competing objectives, prioritizing them for synthesis and experimental testing. This data-driven approach streamlines the design-synthesis-test cycle, increasing the efficiency of developing optimized lead compounds.

Current Research Landscape, Translational Potential, and Future Perspectives

Role of 2-chloro-N-(3-phenoxyphenyl)acetamide as a Synthetic Intermediate in Drug Discovery

The utility of this compound in drug discovery is fundamentally linked to its role as a synthetic intermediate. The structure possesses a reactive chloroacetyl group, which is a key functional handle for further chemical elaboration. This feature allows medicinal chemists to use the compound as a starting point to generate a diverse library of derivative compounds through nucleophilic substitution reactions. researchgate.netgoogle.com

The synthesis of the parent compound and its analogues typically involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride. rjptonline.orgnih.gov For instance, 2-chloro-N-phenylacetamide can be synthesized by dissolving aniline in a suitable solvent like benzene (B151609) with triethylamine, followed by the addition of chloroacetyl chloride. nih.gov This straightforward and adaptable synthesis process makes the chloroacetamide scaffold readily accessible for creating new chemical entities. ijpsr.inforesearchgate.net The resulting N-arylacetamides are recognized as important intermediates for the production of a wide range of medicinal and pharmaceutical compounds. nih.gov The chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to attach different functional groups or build more complex molecular architectures, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a modern strategy that identifies low-molecular-weight ligands (fragments) that bind weakly to a biological target; these fragments are then optimized and grown into more potent lead compounds. criver.comnih.govresearchgate.net The chloroacetamide moiety, a key component of this compound, is particularly well-suited for FBDD, especially in campaigns targeting covalent inhibitors. rsc.org

In this approach, a library of small molecules containing a reactive electrophile, such as chloroacetamide, is screened against a target protein. rsc.org The chloroacetamide fragment can form a stable, covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the protein's binding pocket. rsc.org This covalent interaction can translate a fragment's weak, non-covalent affinity into potent and durable target inhibition.

A notable application of this strategy involved screening a fragment library of chloroacetamide electrophiles to identify new scaffolds that could covalently bind to and inhibit the Transcriptional Enhanced Associate Domain (TEAD) protein, a key component of the Hippo pathway implicated in cancer. rsc.org Such screening campaigns demonstrate the power of the chloroacetamide fragment to identify novel binding sites and provide starting points for the rational design of highly specific and potent therapeutic agents. rsc.orgnih.gov The use of sensitive biophysical techniques like Surface Plasmon Resonance (SPR), X-ray crystallography, and native mass spectrometry is crucial for detecting the initial weak binding of these fragments. criver.comnih.govnih.gov

Potential as a Lead Compound for Therapeutic Development

The N-(phenoxyphenyl)acetamide scaffold is a promising starting point for the development of new therapeutic leads. Molecules containing this core structure have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govontosight.ai The specific substitution patterns on the phenyl and phenoxy rings significantly influence the compound's biological profile. ontosight.ai

Recent research has highlighted the potential of this scaffold in developing highly potent and selective therapeutic agents. For example, through a process of molecular hybridization and optimization, a series of N-substituted-acetamide derivatives were identified as novel and potent antagonists of the P2Y₁₄ receptor (P2Y₁₄R), a target involved in inflammatory diseases. nih.gov One of the most potent compounds from this series, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, demonstrated a strong binding ability to the receptor and showed significant inhibitory activity in a model of acute gouty arthritis. nih.gov

Furthermore, derivatives of the related 2-phenoxy-N-phenylacetamide structure have been synthesized and evaluated as potential antitubercular agents. mdpi.com Several of these compounds exhibited potent activity against Mycobacterium tuberculosis, including drug-resistant strains, underscoring the therapeutic versatility of this chemical class. mdpi.com These findings validate the N-(phenoxyphenyl)acetamide core as a valuable lead structure for further optimization in drug discovery programs.

| Compound Class/Derivative | Therapeutic Area | Observed Activity/Target | Reference |

|---|---|---|---|

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | Anti-inflammatory | Potent and selective P2Y₁₄ receptor antagonist; effective in a model of acute gouty arthritis. | nih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | Infectious Disease | Potent inhibitor of Mycobacterium tuberculosis H₃₇Rv and rifampin-resistant strains. | mdpi.com |

| General Phenoxy Acetamide (B32628) Derivatives | Multiple | Reported activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. | nih.gov |

| N-phenylacetamide Sulphonamides | Analgesic | Some derivatives exhibited good analgesic activity, comparable or superior to paracetamol. | nih.gov |

Emerging Research Directions for N-(phenoxyphenyl)acetamides

Research into N-(phenoxyphenyl)acetamides and related compounds continues to expand into new therapeutic areas, driven by the scaffold's chemical tractability and diverse biological activities. nih.govresearchgate.net A key emerging direction is the design of highly specific inhibitors for well-defined molecular targets, moving beyond general screening to rational, mechanism-based drug design.

The successful development of P2Y₁₄R antagonists represents a significant advance, opening up possibilities for treating a range of inflammatory conditions beyond gout. nih.gov Another area of active investigation is the development of these compounds as enzyme inhibitors. For example, various acetamide derivatives have been explored as inhibitors of cyclooxygenase-II (COX-II), a key enzyme in the inflammatory pathway, with the goal of creating more selective anti-inflammatory drugs. archivepp.comarchivepp.comresearchgate.net

The core acetamide structure is found in many biologically active molecules, and researchers are continually exploring its potential by incorporating it into different molecular frameworks, such as pyrazole, imidazole, and thiazole (B1198619) systems, to target different disease pathways. archivepp.com The continued exploration of new synthetic methods and the application of computational docking studies are helping to guide the synthesis of next-generation N-(phenoxyphenyl)acetamide derivatives with improved potency and selectivity for novel biological targets. archivepp.comresearchgate.net

Challenges and Opportunities in the Field of Haloacetamide Research

The use of haloacetamides, such as this compound, in drug discovery presents a distinct set of challenges and opportunities, primarily centered on the reactivity of the carbon-halogen bond.

Opportunities: The primary opportunity lies in the rational design of covalent inhibitors. rsc.org The haloacetamide group can act as a targeted "warhead," forming a permanent bond with a specific nucleophilic residue in a target protein. This covalent mechanism can lead to several advantages, including:

High Potency: Covalent binding can overcome weak initial affinities, resulting in highly potent inhibition.

Prolonged Duration of Action: The irreversible nature of the bond can lead to a longer-lasting therapeutic effect that is independent of the drug's concentration in the bloodstream.

Targeting Difficult Proteins: Covalent inhibitors can be effective against targets with shallow binding pockets or those that have proven difficult to inhibit with traditional non-covalent drugs. rsc.org

Challenges: The main challenge is managing the inherent reactivity of the haloacetamide moiety to avoid off-target effects. nih.gov

Lack of Specificity: An overly reactive compound may bind indiscriminately to numerous proteins and other biomolecules, leading to toxicity. nih.govfrontiersin.org The central task for medicinal chemists is to fine-tune the molecule's structure so that its reactivity is directed specifically toward the intended target.

Data Requirements: The successful application of AI and other advanced methods in designing specific haloacetamides is often limited by the availability of large, high-quality datasets for training predictive models. nih.gov

Development Hurdles: Despite technological advancements, drug discovery remains a complex process with high attrition rates, and developing covalent inhibitors requires careful toxicological profiling to ensure safety. researchgate.netnih.gov

The future of haloacetamide research will depend on balancing the therapeutic potential of covalent inhibition with sophisticated molecular design to ensure target selectivity and minimize toxicity.

| Aspect | Description |

|---|---|

| Opportunity: Covalent Inhibition | The reactive halogen allows for the formation of a stable, covalent bond with a target protein, potentially leading to high potency and a long duration of action. rsc.org |

| Opportunity: Fragment-Based Discovery | The haloacetamide moiety is an effective fragment for FBDD campaigns aimed at discovering novel covalent inhibitors. rsc.org |

| Challenge: Managing Reactivity | The primary challenge is to ensure the compound reacts selectively with the intended biological target and not with other off-target molecules, which could cause toxicity. nih.gov |

| Challenge: Predicting Toxicity | In silico and in vitro models must be robust to accurately predict potential toxicities arising from the compound's reactivity before advancing to later-stage development. researchgate.net |

Intellectual Property and Patent Landscape Analysis

Review of Existing Patents Referencing 2-chloro-N-(3-phenoxyphenyl)acetamide

A direct search for patents that explicitly name "this compound" as a claimed compound is challenging. Often, chemical patents utilize broad Markush structures in their claims to cover a wide range of related molecules. Therefore, it is more likely that this specific compound falls within the scope of broader patent claims for N-(phenoxyphenyl)acetamide derivatives.

For instance, a patent for "Phenoxyphenyl derivatives" (EP0516234A1) covers a class of compounds with a phenoxyphenyl core structure. google.com While this patent focuses on derivatives where the acetamide (B32628) group is modified, it establishes a precedent for patenting compounds with this core moiety for various applications. Similarly, patents covering acetamide compounds more broadly may encompass this compound within their defined chemical space.

A comprehensive review of the patent literature requires careful analysis of the generic formulas presented in patent claims. The key structural fragments to identify are the phenoxyphenyl group and the N-acetamide linkage. The substituents on both the phenyl and phenoxy rings, as well as on the acetyl group, are typically varied in these patents to claim a wide array of potential compounds.

Strategic Implications for Future Research and Development

The existing patent landscape for N-(phenoxyphenyl)acetamide derivatives has several strategic implications for future research and development. The broad claims in many of the existing patents mean that researchers must carefully navigate the intellectual property space to avoid infringement.

A key strategy for future R&D is to focus on novel derivatives with unique substitution patterns that fall outside the scope of existing claims. This could involve modifications to the phenoxyphenyl core, the acetamide linker, or the addition of novel functional groups. Another approach is to identify new applications for known compounds that are not covered by existing use patents.

Furthermore, the development of novel and efficient synthetic routes for these compounds could also be a source of new intellectual property. For example, a process patent for a more cost-effective or environmentally friendly synthesis of this compound and its analogs could be valuable.

The competitive intelligence gained from a thorough patent analysis can also guide R&D efforts. drugpatentwatch.com By understanding the areas where competitors are actively patenting, a company can choose to either compete directly or focus on less crowded areas of research.

Freedom-to-Operate Considerations in Commercialization

Freedom-to-operate (FTO) is the ability to develop, manufacture, and market a product without infringing on the intellectual property rights of others. patent-art.com For any entity looking to commercialize this compound or a related compound, a thorough FTO analysis is a critical step. gesmer.commurgitroyd.com

An FTO analysis involves a detailed search of the patent literature to identify any patents that could potentially be infringed. wipo.int This is a complex process that requires the expertise of patent attorneys and technical experts. The analysis must consider not only patents that explicitly claim the compound but also those with broader claims that could encompass it.

If a potential blocking patent is identified, there are several strategies that can be pursued:

Licensing: The company may be able to obtain a license from the patent holder to use the patented technology.

Designing around: It may be possible to modify the product or process to avoid infringing the patent claims.

Challenging the patent: If the patent is believed to be invalid, it can be challenged in court or through administrative proceedings.

Abandoning the project: In some cases, the risk of infringement may be too high, and the project may need to be abandoned.

The following table outlines the key steps in a freedom-to-operate analysis.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Define the Product/Process | Clearly define the chemical structure, synthesis method, and intended use of the compound. | Specificity is crucial to focus the search. |

| 2. Patent Searching | Conduct a comprehensive search of patent databases in all relevant jurisdictions. | The search should include both granted patents and pending applications. |

| 3. Analysis of Patent Claims | Carefully analyze the claims of any identified patents to determine if they cover the product or process. | This often requires a legal opinion from a patent attorney. |

| 4. Risk Assessment | Assess the level of risk associated with any potential infringement. | Factors to consider include the strength of the patent, the likelihood of litigation, and the potential damages. |

| 5. Strategic Planning | Develop a strategy to mitigate any identified risks. | This may involve licensing, designing around, or other options. |

常见问题

Basic Research Question

- Chromatography : HPLC with C-18 columns and UV detection (λ = 254 nm) separates parent compounds from polar degradates (e.g., ethanesulfonic acids) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm acetamide backbone integrity (e.g., δ ~2.1 ppm for CH₂Cl, δ ~165 ppm for C=O) .

- FTIR : Detect amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies degradants via exact mass matching (e.g., [M+H]⁺ for chloroacetamide = 260.0452 Da) .

How do structural modifications of this compound influence its pharmacokinetic properties?

Advanced Research Question

Modifications impact metabolic stability and bioavailability:

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase metabolic resistance but reduce solubility.

- Polar Substituents (e.g., -OH, -COOH): Enhance aqueous solubility but accelerate hepatic clearance .

Methodology : - In Vitro Assays : Microsomal stability tests (e.g., rat liver microsomes) quantify CYP450-mediated degradation .

- LogP Measurement : Shake-flask or HPLC-derived logP values predict membrane permeability .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chloroacetyl chloride) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

How can researchers leverage computational tools to predict the environmental fate of this compound?

Advanced Research Question

- QSPR Models : Predict biodegradation half-lives using quantitative structure-property relationships (e.g., EPI Suite™) .

- Molecular Dynamics (MD) : Simulate soil adsorption coefficients (Koc) based on hydrophobicity and H-bonding capacity .

- Metabolite Prediction : Software like METEOR identifies likely degradants (e.g., dechlorinated or hydroxylated products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。